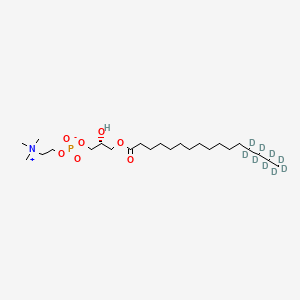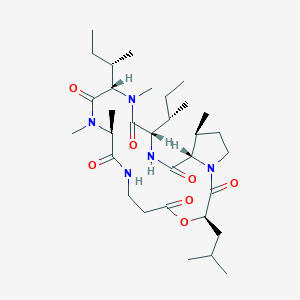
N-(tetracosanoyl)-1-deoxysphing-4-enine
Descripción general
Descripción
N-(tetracosanoyl)-1-deoxysphing-4-enine is a very long-chain ceramide, a type of sphingolipid. Ceramides are composed of a sphingoid base and an amide-linked fatty acid. This particular compound is associated with multiple biological functions and has been linked to conditions such as insulin resistance and diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine typically involves the reaction of a sphingoid base with a fatty acid. The sphingoid base can be synthesized through various methods, including the condensation of L-serine with palmitoyl-CoA, followed by reduction and desaturation steps. The fatty acid, tetracosanoic acid, is then linked to the sphingoid base through an amide bond formation .
Industrial Production Methods
Industrial production of ceramides, including this compound, often involves biotechnological methods. These methods include the use of microbial fermentation to produce the sphingoid base, followed by chemical synthesis to attach the fatty acid. This approach allows for the production of ceramides in large quantities with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(tetracosanoyl)-1-deoxysphing-4-enine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sphingoid base, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds in the sphingoid base to single bonds.
Substitution: Substitution reactions can occur at the amide bond, where the fatty acid can be replaced with other fatty acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in fully saturated ceramides. Substitution reactions can produce ceramides with different fatty acid chains .
Aplicaciones Científicas De Investigación
N-(tetracosanoyl)-1-deoxysphing-4-enine has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of ceramides.
Biology: It plays a role in cell signaling and membrane structure, making it a subject of interest in cell biology research.
Medicine: Elevated levels of this compound have been linked to insulin resistance and diabetes, making it a target for medical research.
Industry: It is used in the cosmetic industry for its moisturizing properties and in the pharmaceutical industry for drug delivery systems
Mecanismo De Acción
The mechanism of action of N-(tetracosanoyl)-1-deoxysphing-4-enine involves its role in cell signaling and membrane structure. It can affect membrane fluidity and the organization of membrane proteins, influencing various cellular processes. The compound can also act as a second messenger in signaling pathways, mediating responses to stress and other stimuli .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other very long-chain ceramides such as N-(docosanoyl)-sphing-4-enine and N-(hexacosanoyl)-sphing-4-enine. These compounds share similar structures but differ in the length of the fatty acid chain .
Uniqueness
N-(tetracosanoyl)-1-deoxysphing-4-enine is unique due to its specific fatty acid chain length, which can influence its biological functions and interactions. This uniqueness makes it a valuable compound for studying the effects of fatty acid chain length on ceramide function .
Propiedades
IUPAC Name |
N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h36,38,40-41,44H,4-35,37,39H2,1-3H3,(H,43,45)/b38-36+/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLYZJOQAUPPY-JGWXTICHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


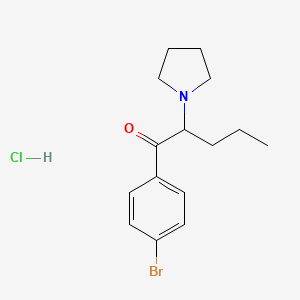
![[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3025896.png)
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
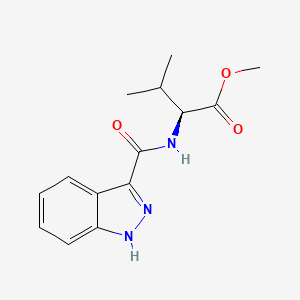

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
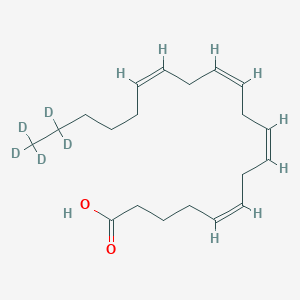

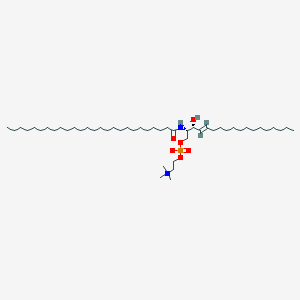
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)
